molecular formula C12H15NO5S B2759652 Methyl 4-(morpholin-4-ylsulfonyl)benzoate CAS No. 332413-01-1

Methyl 4-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B2759652
CAS No.: 332413-01-1
M. Wt: 285.31
InChI Key: AENFSNKXDAZGCB-UHFFFAOYSA-N
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Description

Methyl 4-(morpholin-4-ylsulfonyl)benzoate is a chemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.31 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(morpholin-4-ylsulfonyl)benzoate typically involves the reaction of 4-(morpholin-4-ylsulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholin-4-ylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(morpholin-4-ylsulfonyl)benzoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its use in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-4-ylsulfonyl)benzoate
  • Methyl 4-(pyrrolidin-4-ylsulfonyl)benzoate
  • Methyl 4-(azepan-4-ylsulfonyl)benzoate

Uniqueness

Methyl 4-(morpholin-4-ylsulfonyl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and stability, making it a valuable tool in various research applications .

Properties

IUPAC Name

methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-12(14)10-2-4-11(5-3-10)19(15,16)13-6-8-18-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENFSNKXDAZGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(morpholinosulfonyl)benzoic acid (150 mg, 0.553 mmol) was refluxed in the presence of con. Sulfuric acid (3.57 mg, 0.028 mmol) in methanol at 70° C. for overnight. Reaction was monitored by TLC. After completion of the reaction, solvent was removed by vacuum and then compound was purified by flash chromatography afforded the methyl 4-(morpholinosulfonyl)benzoate (135 mg, 0.464 mmol, 84% yield). 1H NMR (CDCl3, 400 MHz): δ 8.21 (m, 2H), 7.82 (m, 2H), 3.97 (s, 3H), 3.4 (m, 4H), 3.02 (m, 4H). Mass [M+H]+:286.0
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3.57 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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